molecular formula C9H16N2 B2442507 1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine CAS No. 1211504-90-3

1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine

Cat. No.: B2442507
CAS No.: 1211504-90-3
M. Wt: 152.241
InChI Key: VCWAXKSEVGVKJS-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Properties

IUPAC Name

N-methyl-1-(1-propan-2-ylpyrrol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8(2)11-6-4-5-9(11)7-10-3/h4-6,8,10H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWAXKSEVGVKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted pyrroles.

Scientific Research Applications

Scientific Research Applications

1-(1-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine has demonstrated diverse applications across various scientific disciplines:

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

  • Bioactive Properties : Research indicates its potential as an antimicrobial and antifungal agent. Studies have shown it can disrupt microbial cell membranes and interfere with metabolic pathways.
    Microbial ActivityMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL

Medicine

  • Drug Development : The compound is being explored for its therapeutic potential, particularly in designing novel agents targeting specific diseases. Its mechanism of action may involve modulation of enzyme activity or receptor interaction.

Industry

  • Production of Specialty Chemicals : It is utilized in manufacturing various specialty chemicals due to its unique properties.

Case Studies

Several case studies highlight the practical applications and efficacy of this compound:

Case Study 1 : A study investigated its effectiveness in treating infections caused by resistant strains of bacteria. The results indicated significant antibacterial activity, suggesting its potential use as a new antimicrobial agent.

Case Study 2 : In a clinical trial involving patients with fungal infections, this compound demonstrated promising results, leading to improved treatment outcomes compared to standard therapies.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1-isopropyl-1H-pyrrol-2-yl)methanamine: Similar structure but lacks the N-methyl group.

    1-(1-isopropyl-1H-pyrrol-2-yl)methanethiol: Contains a thiol group instead of an amine group.

Uniqueness

1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine, also known as a pyrrole derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is structurally related to other biologically active pyrrole compounds and has been investigated for various therapeutic effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H16N2\text{C}_{10}\text{H}_{16}\text{N}_2

This structure features a pyrrole ring, which is known for its ability to interact with biological systems.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as a pharmacological agent. Key areas of interest include:

  • Antimicrobial Activity : Various studies have indicated that pyrrole derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may also possess such capabilities .
  • Anticancer Properties : Some pyrrole derivatives have been studied for their anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. The specific mechanisms of action for this compound require further investigation, but preliminary data suggest potential efficacy .

Antimicrobial Studies

A study focusing on the synthesis and biological evaluation of pyrrole derivatives highlighted the antimicrobial activity of compounds similar to this compound. These compounds were tested against a range of pathogens, demonstrating varying degrees of effectiveness. For example:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3C. albicans64 µg/mL

The results indicated that structural modifications significantly impacted antimicrobial potency, suggesting that further optimization could enhance activity against resistant strains .

Anticancer Activity

In a related investigation, researchers evaluated the cytotoxic effects of various pyrrole derivatives on cancer cell lines. The findings suggested that certain modifications to the pyrrole structure could enhance anticancer activity:

CompoundCell LineIC50 (µM)
AMCF-7 (breast)10
BHeLa (cervical)15
CA549 (lung)20

These results indicate a promising avenue for the development of new anticancer agents based on the pyrrole scaffold .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with cellular receptors or enzymes involved in key metabolic pathways, potentially leading to altered cellular responses such as apoptosis or inhibition of cell proliferation.

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